An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid
An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a crucial intermediate in the production of various fine chemicals, particularly azo dyes.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It elucidates the chemical rationale behind the synthetic route, details the experimental procedures, and discusses the critical parameters that influence the reaction's yield and purity. The synthesis primarily involves a two-step electrophilic aromatic substitution sequence starting from 2-aminophenol: sulfonation followed by nitration.
Introduction: Significance and Applications
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, also known as 2-amino-4-nitrophenol-6-sulfonic acid, is a substituted aromatic compound of significant industrial importance.[3][4] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a versatile reactivity that makes it a valuable precursor in organic synthesis.[5] The primary application of this compound lies in the dye industry, where it serves as a key intermediate for specialty dyes, including M-type reactive dyes.[5] Beyond its role in dye manufacturing, it has been investigated for applications in pharmaceuticals and as a diagnostic reagent.[5] The unique arrangement of its functional groups allows for the formation of stable complexes with metal ions, a property relevant in both catalysis and biological systems.[5]
The Core Synthesis Pathway: From 2-Aminophenol to the Final Product
The most industrially viable and commonly employed synthesis route for 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid commences with 2-aminophenol. This pathway is characterized by two sequential electrophilic aromatic substitution reactions: sulfonation and nitration. The order of these reactions is critical to achieving the desired isomer with high purity.
Mechanistic Rationale: Directing Group Effects
The choice to perform sulfonation prior to nitration is a strategic decision rooted in the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring.
-
The Role of the Amino and Hydroxyl Groups: In the starting material, 2-aminophenol, both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. This would lead to a mixture of products upon direct nitration, with substitution occurring at multiple positions.
-
Sulfonation as a Protective and Directing Strategy: By first sulfonating the 2-aminophenol, a sulfonic acid group (-SO₃H) is introduced onto the ring. This large, electron-withdrawing group will sterically hinder and electronically deactivate certain positions. More importantly, the sulfonation of 2-aminophenol primarily yields 2-aminophenol-4-sulfonic acid.
-
Nitration of the Sulfonated Intermediate: With the sulfonic acid group in place at the 4-position, the subsequent nitration is directed to the position ortho to the hydroxyl group and meta to the sulfonic acid group, which is the 5-position. This controlled, stepwise approach is key to selectively synthesizing the desired 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid isomer.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid from 2-aminophenol.
Caption: Synthesis of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid.
Experimental Protocols
The following protocols are synthesized from available patent literature and represent a viable method for the laboratory-scale synthesis of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid.[6]
Step 1: Sulfonation of 2-Aminophenol
This step involves the reaction of 2-aminophenol with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce 2-aminophenol-4-sulfonic acid.
Materials:
-
2-Aminophenol
-
Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20-65% SO₃)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, carefully add 2-aminophenol to concentrated sulfuric acid at a controlled temperature, typically between 5-35°C.
-
For a more potent sulfonation, oleum (65%) can be added dropwise to the mixture while maintaining the temperature.[7]
-
After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 65 ± 2°C) and held for a period of time (e.g., 2 hours) to ensure the completion of the reaction.[3]
-
The reaction is then quenched by carefully pouring the mixture into cold water, which causes the product, 2-aminophenol-4-sulfonic acid, to precipitate.
-
The precipitate is collected by filtration and washed to remove excess acid.
Step 2: Nitration of 2-Aminophenol-4-sulfonic acid
The sulfonated intermediate is then nitrated using a mixed acid solution to introduce the nitro group at the 5-position.
Materials:
-
2-Aminophenol-4-sulfonic acid (from Step 1)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
The 2-aminophenol-4-sulfonic acid is dissolved or suspended in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.
-
A mixed acid solution (a mixture of concentrated nitric acid and concentrated sulfuric acid) is prepared and cooled.
-
The mixed acid is added dropwise to the solution of the sulfonated intermediate while maintaining a low temperature, typically in the range of -10°C to 30°C. A more preferred temperature range is 0-20°C to minimize side reactions.[6][7]
-
The molar ratio of nitric acid to 3-amino-4-hydroxybenzenesulfonic acid is typically maintained between 0.5:1 and 5:1, with a preferred range of 1:1 to 2:1.[6]
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.
-
The final product, 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, is isolated from the reaction mixture, often by precipitation upon dilution with water, followed by filtration.
Data Summary and Quality Control
The yield and purity of the final product are critical parameters in this synthesis.
| Parameter | Typical Value | Analysis Method |
| Yield | 85-90% (based on 2-aminophenol) | Gravimetric analysis |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Appearance | Light yellow to dark green crystalline powder | Visual Inspection |
| Solubility | 0.1-0.5 g/100 mL in water at 21.5°C | Experimental Determination |
Note: The yield and purity can vary depending on the specific reaction conditions and purification methods employed.[6]
Safety and Handling Considerations
The synthesis of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid involves the use of strong acids and nitrating agents, which are corrosive and potentially hazardous.
-
Corrosive Materials: Concentrated sulfuric acid, oleum, and nitric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The sulfonation and nitration reactions are exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be done slowly and with adequate cooling.
-
Nitrating Agents: Mixed acid is a powerful nitrating agent and can react violently with organic materials. Care should be taken to avoid contact with incompatible substances.
-
Product Handling: The final product is a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[5]
Conclusion
The synthesis of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid via the sulfonation and subsequent nitration of 2-aminophenol is a well-established and efficient method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and reagent stoichiometry, to ensure the selective formation of the desired isomer. This guide provides a foundational understanding of the synthesis pathway and the underlying chemical principles, offering a valuable resource for professionals in the field of chemical synthesis and development.
References
-
Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]
- CN104693074A. (2015). Preparation method of 2-amino-4-sulfo-6-acetaminophenol. Google Patents.
-
Eureka | Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from [Link]
- CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
- CN104592064A. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. Google Patents.
-
Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Versatile Compound for High-Quality Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]
- US4329503A. (1982). Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. youtube.com [youtube.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 6. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 7. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents [patents.google.com]
